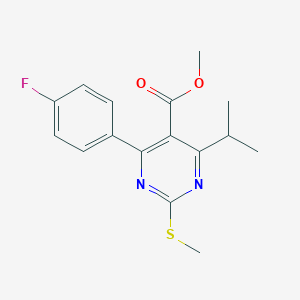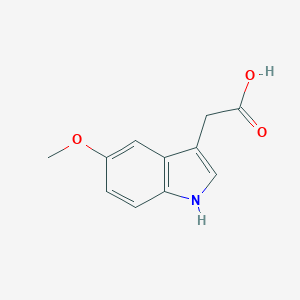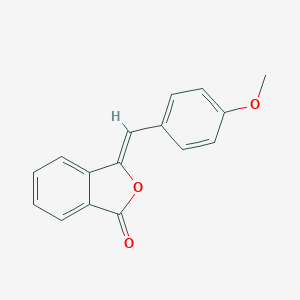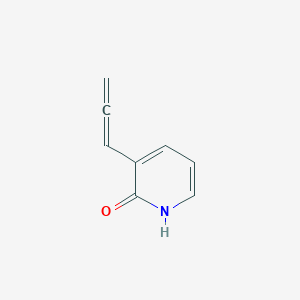
Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate, also known as MEMDAC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MEMDAC is a cyclic aziridine derivative that has been synthesized through various methods and has shown promising results in various research fields, including drug discovery, material science, and organic synthesis.
作用機序
The mechanism of action of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate is still under investigation, but it is believed to involve the formation of a stable intermediate with the target molecule, leading to the formation of a covalent bond. This mechanism of action has been observed in various bioactive compounds synthesized using this compound as a building block.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still under investigation, but it has been shown to have low toxicity and high biocompatibility, making it a promising candidate for various biomedical applications.
実験室実験の利点と制限
The advantages of using Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate in lab experiments include its high reactivity, versatility, and low toxicity. However, the limitations of using this compound include its sensitivity to air and moisture, which can affect its stability and yield.
将来の方向性
There are several future directions for research on Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate, including the synthesis of new bioactive compounds using this compound as a building block, the development of new polymers with unique properties using this compound as a monomer, and the investigation of the mechanism of action of this compound in various biological systems. Additionally, the use of this compound in various biomedical applications, including drug delivery and tissue engineering, is an area of active research.
合成法
The synthesis of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate can be achieved through various methods, including the reaction of N-ethyl-2,2-dimethylaziridine with formaldehyde and methanol, or the reaction of ethyl 3-aminocrotonate with formaldehyde and methanol. The yield of this compound can be improved by using a catalyst such as acetic acid or sulfuric acid.
科学的研究の応用
Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate has shown potential applications in various scientific research fields, including drug discovery, material science, and organic synthesis. In drug discovery, this compound has been used as a building block for the synthesis of various bioactive compounds, including anti-cancer agents and anti-inflammatory drugs. In material science, this compound has been used as a monomer for the synthesis of various polymers with unique properties, including biodegradability and biocompatibility. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of various organic compounds, including amino acids and peptides.
特性
CAS番号 |
141538-87-6 |
|---|---|
分子式 |
C9H17NO3 |
分子量 |
187.24 g/mol |
IUPAC名 |
ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-5-13-8(11)10-7(6-12-4)9(10,2)3/h7H,5-6H2,1-4H3 |
InChIキー |
KNWAEJPHAJDBJT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(C1(C)C)COC |
正規SMILES |
CCOC(=O)N1C(C1(C)C)COC |
同義語 |
1-Aziridinecarboxylic acid, 3-(methoxymethyl)-2,2-dimethyl-, ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol](/img/structure/B133809.png)


![5-((1R,2s,3s,5s)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)-3-phenylisoxazole hydrochloride](/img/structure/B133821.png)

![1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B133826.png)



![4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol](/img/structure/B133833.png)
![Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate](/img/structure/B133834.png)
